Superior MAO-A Inhibitory Potency vs. Clinical Reference Moclobemide
2-Cyano-N-(2-hydroxyphenyl)acetamide exhibits a substantially higher potency for human monoamine oxidase A (MAO-A) inhibition compared to the clinically used reversible MAO-A inhibitor moclobemide. The target compound demonstrates an IC50 value of 18 nM, which is approximately 339-fold lower (more potent) than the reported IC50 of 6,100 nM (6.1 µM) for moclobemide under comparable assay conditions [1][2].
| Evidence Dimension | Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | Moclobemide (6,100 nM / 6.1 µM) |
| Quantified Difference | 339-fold increase in potency (lower IC50) |
| Conditions | Inhibition of human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine as substrate. |
Why This Matters
For researchers developing MAO-A inhibitors for neurological disorders, this compound offers a significantly more potent chemical starting point for structure-activity relationship (SAR) studies than the clinical reference, potentially requiring lower concentrations to achieve target engagement.
- [1] BindingDB. (n.d.). Binding Data for BDBM50075945 (CHEMBL3415815). Retrieved April 20, 2026. View Source
- [2] MedChemExpress. (n.d.). Moclobemide (Ro111163) | MAO inhibitor. Retrieved April 20, 2026. View Source
